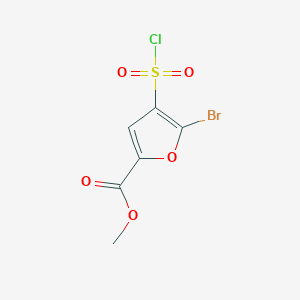

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate

Descripción

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate is a brominated furan derivative with a chlorosulfonyl (-SO₂Cl) substituent at position 4 and a methyl ester at position 2 of the furan ring. Its molecular formula is C₆H₃BrClO₅S (derived from CID 24688430 in , where the carboxylic acid form is C₅H₂BrClO₅S). The compound is structurally characterized by:

- Bromine at position 5: Enhances electrophilic substitution reactivity.

- Chlorosulfonyl group at position 4: A strong electron-withdrawing group that increases acidity and reactivity toward nucleophilic substitution.

- Methyl ester at position 2: Improves lipophilicity and stability compared to the free acid form.

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactive sites. Its structural features enable further derivatization, such as sulfonamide formation via the chlorosulfonyl group or cross-coupling reactions involving the bromine atom.

Propiedades

IUPAC Name |

methyl 5-bromo-4-chlorosulfonylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO5S/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIAGVWPJNCSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(O1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate typically involves the bromination and chlorosulfonation of furan derivatives. One common method includes the following steps:

Bromination: Furan is brominated using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the 5-position of the furan ring.

Chlorosulfonation: The brominated furan derivative is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position.

Esterification: The resulting compound is esterified with methanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to remove the bromine or chlorosulfonyl groups.

Oxidation Reactions: The furan ring can be oxidized to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while reduction reactions can produce dehalogenated or desulfonylated compounds .

Aplicaciones Científicas De Investigación

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Mecanismo De Acción

The mechanism of action of Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparación Con Compuestos Similares

Structural Analogues

The following table compares Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate with key analogues:

Key Reactivity Differences :

Physicochemical Properties

- Crystallography: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate forms planar crystals stabilized by π-π stacking (3.72 Å) and weak C-H···O bonds .

- Solubility :

Research Findings and Software Tools

- Structural Analysis : SHELXL and Mercury software are widely used for refining crystal structures and visualizing intermolecular interactions (e.g., π-π stacking in ) .

- Hirshfeld Surface Analysis : Applied to quantify interaction types (e.g., 85% van der Waals contacts in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) .

Actividad Biológica

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate is a compound of interest in organic chemistry and biological research due to its diverse applications and biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a furan ring, bromine, and chlorosulfonyl groups. These functional groups contribute to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C6H4BrClO5S |

| Molecular Weight | Approximately 267.52 g/mol |

| Functional Groups | Furan, Bromine, Chlorosulfonyl, Carboxylate |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or modification of protein function. The furan ring may also engage in π-π interactions with aromatic residues in proteins, further influencing their activity.

Biological Applications

- Enzyme Inhibition : The compound is utilized as a probe for studying enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic agents.

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, suggesting that this compound may also possess this activity .

- Anticancer Potential : Research on related compounds has shown promising anticancer activities, particularly in inducing apoptosis in cancer cell lines. The potential for this compound to affect cancer cells warrants further investigation .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Study on Enzyme Inhibition : A study demonstrated that similar furan derivatives could inhibit specific enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents .

- Antioxidant and Anticancer Activities : Research on bromophenol derivatives indicated significant antioxidant and anticancer activities. These findings suggest that structural modifications in compounds like this compound could enhance their biological efficacy against cancer cells .

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential functionalization of a furan-2-carboxylate scaffold. A common approach is sulfonation of methyl 5-bromofuran-2-carboxylate using chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the chlorosulfonyl group. Optimization requires strict anhydrous conditions, slow reagent addition to minimize side reactions, and purification via recrystallization or column chromatography. Evidence from analogous compounds suggests yields improve with excess chlorosulfonic acid and short reaction times to avoid decomposition .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy : and NMR confirm substitution patterns, with characteristic deshielding for the chlorosulfonyl group (~125–130 ppm in ). IR shows S=O stretches at ~1360 and 1170 cm.

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves the 3D structure. ORTEP-III visualizes thermal ellipsoids, while validation tools like PLATON check for geometric anomalies.

Advanced: How does the chlorosulfonyl group influence the compound's reactivity in nucleophilic substitution reactions, and what competing pathways should be considered?

The chlorosulfonyl (–SOCl) group is highly electrophilic, enabling nucleophilic displacement (e.g., by amines to form sulfonamides) under mild conditions. However, competing hydrolysis to sulfonic acids can occur in aqueous media. Kinetic studies using polar aprotic solvents (e.g., DMF) and low temperatures (<25°C) suppress hydrolysis. Computational modeling of transition states (via DFT) can predict regioselectivity .

Advanced: What strategies are effective in resolving structural ambiguities or polymorphic forms through crystallographic analysis?

- Refinement : SHELXL refines disordered atoms with constraints. For polymorphism, vary crystallization solvents (e.g., DCM vs. EtOH) to isolate distinct forms.

- Validation : Use checkCIF to flag outliers (e.g., bond lengths, angles). Graph-set analysis maps hydrogen-bonding motifs, distinguishing polymorphs. Puckering parameters (Cremer-Pople ) quantify furan-ring distortions.

Advanced: How can computational chemistry predict the hydrogen-bonding networks and supramolecular assembly of this compound in solid-state structures?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model packing motifs. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify hydrogen-bond donors/acceptors. Graph-set analysis categorizes motifs (e.g., rings), validated against experimental XRD data.

Basic: What are the critical storage and handling protocols to prevent decomposition of this compound?

Store under inert gas (Ar/N) at –20°C to minimize hydrolysis. Use anhydrous solvents (e.g., dried THF) during handling. Decomposition is indicated by SO gas release; monitor via TGA or IR for sulfonic acid formation .

Advanced: In medicinal chemistry applications, how is this compound utilized as a precursor for sulfonamide-containing bioactive molecules?

The chlorosulfonyl group reacts with primary/secondary amines to generate sulfonamides, a key pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). For example, coupling with aminopyridines yields candidates for kinase inhibition. Biological screening (e.g., MIC assays) evaluates antimicrobial activity .

Advanced: What are the challenges in achieving regioselective functionalization of the furan ring when multiple reactive sites (bromo, chlorosulfonyl) are present?

The bromo group directs electrophiles to the 5-position, while chlorosulfonyl activates the 4-position for nucleophilic attack. Competing pathways require protecting-group strategies (e.g., silylation of –SOCl). Metal-catalyzed cross-coupling (e.g., Suzuki for Br substitution) must avoid cleavage of the sulfonyl group. Kinetic monitoring (via NMR if fluorinated reagents are used) optimizes selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.